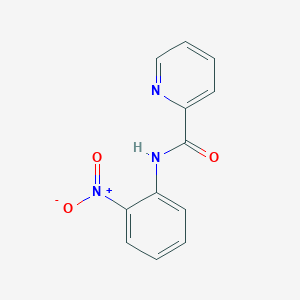

2-Pyridinecarboxamide, N-(2-nitrophenyl)-

Description

Contextualization of Pyridinecarboxamide Derivatives in Modern Chemical Sciences

Pyridinecarboxamide derivatives are a cornerstone in modern chemical and pharmaceutical sciences. The pyridine (B92270) ring is the second most utilized nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov This prevalence is due to the ring's ability to accept diverse substitution patterns, which allows for the fine-tuning of a molecule's biological activity. nih.gov The incorporation of a carboxamide group further enhances the utility of this scaffold, providing sites for hydrogen bonding which are crucial for molecular recognition and binding to biological targets like enzymes. scirp.org

These derivatives are recognized as highly versatile scaffolds in medicinal chemistry, leading to compounds with a wide array of biological activities, including treatments for infections, inflammation, and cancers. nih.gov Beyond pharmacology, pyridinecarboxamides are excellent compounds for co-crystallization, a technique used to modify the physical properties of active pharmaceutical ingredients. scirp.org Their ability to act as ligands has also led to their use in coordination chemistry to create novel metal complexes with unique luminescent and magnetic properties. tandfonline.com The synthesis of pyridinecarboxamide derivatives is often straightforward, making them accessible building blocks for creating diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net

Rationale for Investigating the N-(2-Nitrophenyl) Moiety's Influence on Compound Behavior

The decision to append an N-(2-nitrophenyl) moiety to the 2-pyridinecarboxamide scaffold is driven by the significant and predictable influence of the nitro group on a molecule's physicochemical and biological properties. The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence dramatically alters the electronic distribution of the phenyl ring, influencing the molecule's reactivity, stability, and intermolecular interactions. hakon-art.comresearchgate.net

From a chemical reactivity perspective, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. hakon-art.commdpi.com The introduction of a nitrophenyl group can modulate this gap, thereby tuning the molecule's reactivity for specific synthetic or biological applications. hakon-art.com

In the context of medicinal chemistry, nitrophenyl groups are of particular interest. Numerous compounds containing this moiety have demonstrated potent antimicrobial and anticancer activities. jocpr.comacs.org The biological activity is often linked to the in-vivo reduction of the nitro group to other functionalities, such as nitroso and hydroxylamine (B1172632) intermediates, which can interact with biological macromolecules. jocpr.com The specific placement of the nitro group at the ortho position (position 2) on the phenyl ring introduces steric and electronic effects that can influence the conformation of the amide bond and create opportunities for intramolecular hydrogen bonding, further defining the compound's three-dimensional shape and interaction profile.

Overview of Principal Research Trajectories for N-(2-Nitrophenyl)-2-pyridinecarboxamide

While the broader classes of pyridinecarboxamides and nitrophenyl compounds are extensively studied, specific academic research focused exclusively on N-(2-Nitrophenyl)-2-pyridinecarboxamide is more specialized. The compound is primarily utilized as an intermediate and building block in organic and medicinal chemistry research. evitachem.com However, based on investigations of closely related analogs, the principal research trajectories for this compound can be clearly delineated into three main areas: synthesis and characterization, structural analysis, and biological evaluation.

Synthesis and Physicochemical Characterization: The most common synthetic route to N-(2-Nitrophenyl)-2-pyridinecarboxamide involves the amide coupling reaction between 2-pyridinecarboxylic acid (picolinic acid) and 2-nitroaniline (B44862). evitachem.com This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to promote the formation of the amide bond. evitachem.com Following synthesis, purification is achieved by standard methods like recrystallization or chromatography. evitachem.com Comprehensive characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure, alongside mass spectrometry to verify its molecular weight. bendola.com

Biological and Pharmacological Screening: Given the established biological activities of both the pyridinecarboxamide scaffold and the nitrophenyl moiety, a primary research trajectory involves screening N-(2-Nitrophenyl)-2-pyridinecarboxamide for various biological effects. Drawing parallels from similar structures, research would likely focus on its potential as an antimicrobial agent, particularly against mycobacteria, or as a cytotoxic agent against various cancer cell lines. jocpr.comnih.gov Investigations into its capacity for enzyme inhibition, a known activity for many picolinamide (B142947) derivatives, would also be a logical path for research. mdpi.com

Compound Data Tables

Table 1: Chemical Identity of 2-Pyridinecarboxamide, N-(2-nitrophenyl)-

| Identifier | Value |

|---|---|

| Chemical Name | 2-Pyridinecarboxamide, N-(2-nitrophenyl)- |

| Synonym | N-(2-nitrophenyl)pyridine-2-carboxamide |

| CAS Number | 90209-82-8 |

| Molecular Formula | C₁₂H₉N₃O₃ |

Table 2: Physicochemical Properties of 2-Pyridinecarboxamide, N-(2-nitrophenyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.218 g/mol | evitachem.com |

| Exact Mass | 243.064 g/mol | evitachem.com |

| LogP (octanol/water) | 3.149 | evitachem.com |

| Polar Surface Area | 91.300 Ų | evitachem.com |

Properties

IUPAC Name |

N-(2-nitrophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(10-6-3-4-8-13-10)14-9-5-1-2-7-11(9)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQKWRRUKJXIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423740 | |

| Record name | 2-Pyridinecarboxamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90209-82-8 | |

| Record name | N-(2-Nitrophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90209-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Nitrophenyl 2 Pyridinecarboxamide

Direct Synthetic Routes to N-(2-Nitrophenyl)-2-pyridinecarboxamide

The primary approach to synthesizing N-(2-nitrophenyl)-2-pyridinecarboxamide is through amidation reactions, which directly form the crucial amide linkage.

Amidation reactions are central to the synthesis of N-(2-nitrophenyl)-2-pyridinecarboxamide. A common and effective method involves the conversion of a carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine.

One widely used procedure employs thionyl chloride (SOCl₂) to activate the carboxylic acid precursor, 2-pyridinecarboxylic acid. The process begins with the reaction of 2-pyridinecarboxylic acid with thionyl chloride, which converts the carboxylic acid into 2-pyridinecarbonyl chloride. The excess thionyl chloride is typically removed under vacuum. The resulting crude acyl chloride is then dissolved in a suitable dry solvent, such as acetone (B3395972), and added dropwise to a solution of the amine precursor, 2-nitroaniline (B44862), in the presence of a base like pyridine (B92270). mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The final product is often isolated by precipitation in water followed by recrystallization. mdpi.com

Alternative amidation methods utilize coupling agents to facilitate the formation of the amide bond directly from the carboxylic acid and amine without forming the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. evitachem.com The reaction involves activating the carboxylic acid with the coupling agent, followed by the nucleophilic attack of the amine.

A more recent approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the mild and rapid formation of amide bonds. nih.govresearchgate.net This method avoids the use of external activating agents and their associated safety issues. nih.gov

The direct synthesis of N-(2-nitrophenyl)-2-pyridinecarboxamide relies on two key precursor compounds.

2-Pyridinecarboxylic Acid: Also known as picolinic acid, this compound provides the pyridinecarboxamide portion of the final molecule. It is a heterocyclic compound featuring a carboxylic acid group at the 2-position of the pyridine ring. evitachem.comnih.gov

2-Nitroaniline: This compound serves as the amine source, providing the N-(2-nitrophenyl) segment. It is an aniline (B41778) derivative with a nitro group ortho to the amino group. evitachem.com

The characterization of these precursors is essential to ensure the purity of the final product. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are used to confirm their identity and purity before use in the synthesis.

Table 1: Precursor Compounds for the Synthesis of N-(2-Nitrophenyl)-2-pyridinecarboxamide

| Compound Name | Chemical Structure | Molecular Formula | Role in Synthesis |

| 2-Pyridinecarboxylic Acid |  | C₆H₅NO₂ | Carboxylic acid source |

| 2-Nitroaniline |  | C₆H₆N₂O₂ | Amine source |

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(2-nitrophenyl)-2-pyridinecarboxamide. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and reaction time. researchgate.net

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. For reactions involving acyl chlorides, anhydrous solvents like dry acetone or toluene (B28343) are preferred to prevent hydrolysis of the reactive intermediate. mdpi.com Pyridine can serve as both a solvent and a base. mdpi.com In direct coupling reactions, polar aprotic solvents may be employed.

Reaction Temperature: Amidation reactions are often conducted at room temperature or with gentle heating. evitachem.com The optimal temperature depends on the reactivity of the specific substrates and reagents used. For instance, the formation of the acyl chloride with thionyl chloride may be performed at reflux, while the subsequent reaction with the amine is often carried out at cooler temperatures to control the reaction rate.

Base and Catalyst: The selection of a base is important for scavenging the acid byproduct. Pyridine is a common choice, but other non-nucleophilic bases can also be used. mdpi.com In some modern amidation protocols, catalysts may be employed to increase efficiency and allow for milder reaction conditions. nih.gov

Systematic studies varying these parameters can lead to an optimized protocol. For example, a study on a related transformation found acetic acid to be the optimal solvent and iron powder to be an effective reagent at room temperature, achieving a 92% yield in 30 minutes. researchgate.net

Synthesis of N-(2-Nitrophenyl)-2-pyridinecarboxamide Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of how structural changes affect the compound's properties. This involves modifying either the pyridine or the nitrophenyl portion of the molecule.

The structural framework of N-(2-nitrophenyl)-2-pyridinecarboxamide can be altered by replacing the pyridine ring with other heterocyclic scaffolds or by changing the substituent on the amide nitrogen.

Thiophene (B33073) Scaffolds: Analogues incorporating a thiophene ring have been synthesized. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were prepared by coupling various substituted nicotinic acids with aminothiophenes. mdpi.com This demonstrates the feasibility of replacing the nitrophenyl group with other aromatic heterocycles.

Pyrazine Scaffolds: The pyridine ring can be replaced by other nitrogen-containing heterocycles. The synthesis of N-(2-nitrophenyl) pyrazine-2-carboxamide has been reported, showcasing the interchangeability of these aromatic systems. jocpr.com

Pyrrolidine (B122466) and Piperidine Scaffolds: While specific examples for the N-(2-nitrophenyl) variant are not detailed, the general amidation methodology is highly adaptable. By substituting 2-nitroaniline with cyclic amines like pyrrolidine or piperidine, the corresponding N-acyl derivatives can be readily synthesized. nih.gov

Dicarboxamide Derivatives: The core structure can be expanded. For example, N-nitrophenyldicarboxamides have been synthesized starting from pyridine-2,6-dicarboxylic acid, which is first converted to its diacyl chloride and then reacted with the appropriate nitroaniline. nih.gov

Table 2: Examples of N-(2-Nitrophenyl)-2-pyridinecarboxamide Analogues with Varied Scaffolds

| Scaffold | Example Compound Name | Precursors | Reference |

| Pyrazine | N-(2-nitrophenyl) pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 2-Nitroaniline | jocpr.com |

| Thiophene | N-(Thiophen-2-yl) nicotinamide | Nicotinic acid, 2-Aminothiophene | mdpi.com |

| Pyridine Dicarboxamide | N²,N⁶-bis(nitrophenyl)pyridine-2,6-dicarboxamide | Pyridine-2,6-dicarboxylic acid, Nitroaniline | nih.gov |

Functionalization involves introducing or modifying chemical groups on the core structure to create new derivatives. This can be achieved by using functionalized starting materials or by chemically modifying the synthesized parent compound.

A primary strategy is to use substituted precursors. For example, various substituted nicotinic acids (e.g., 5,6-dichloronicotinic acid) can be reacted with different aminothiophenes to generate a library of functionalized derivatives. mdpi.com Similarly, using substituted 2-nitroanilines in the initial amidation reaction would yield derivatives with different groups on the phenyl ring.

Another approach involves reactions on the pre-formed N-(2-nitrophenyl)-2-pyridinecarboxamide molecule. For instance, the nitro group is a versatile functional handle that can be reduced to an amine. This resulting amino group can then undergo a wide range of subsequent reactions, such as acylation or alkylation, to introduce diverse functionalities. The pyridine ring itself can also be a site for modification, although this can be more challenging due to its electron-deficient nature. nih.govnih.gov

Modern catalytic methods, such as nickel-catalyzed reductive amidation of esters with nitro compounds, offer a step-economical way to produce a wide range of amides bearing different functional groups, highlighting advanced strategies for creating functionalized derivatives. nih.gov

Mechanistic Insights into Synthetic Pathways for N-(2-Nitrophenyl)-2-pyridinecarboxamide and its Analogues

The synthesis of N-(2-nitrophenyl)-2-pyridinecarboxamide and its analogues typically proceeds via a nucleophilic acyl substitution reaction. This process involves the activation of the carboxylic acid group of 2-pyridinecarboxylic acid (picolinic acid) followed by the attack of an aniline derivative, in this case, 2-nitroaniline. While specific kinetic and computational studies for the synthesis of N-(2-nitrophenyl)-2-pyridinecarboxamide are not extensively documented in the literature, the mechanism can be elucidated by drawing parallels with well-established principles of amide bond formation and studies on analogous systems.

The synthetic pathway can be dissected into two key mechanistic stages:

Activation of 2-Pyridinecarboxylic Acid: Formation of an acyl chloride.

Nucleophilic Acyl Substitution: Reaction of the activated acyl chloride with 2-nitroaniline.

Stage 1: Activation of 2-Pyridinecarboxylic Acid

The conversion of 2-pyridinecarboxylic acid to its more reactive acyl chloride derivative, 2-pyridinecarbonyl chloride, is commonly achieved using thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic substitution at the sulfur atom of thionyl chloride.

The mechanism is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) to yield the acyl chloride.

Proposed Mechanism for the Formation of 2-Pyridinecarbonyl Chloride:

The carboxylic acid oxygen of 2-pyridinecarboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.

A chloride ion is displaced.

The intermediate collapses, with the lone pair on the oxygen reforming the carbonyl double bond, leading to the elimination of sulfur dioxide and a chloride ion.

The resulting protonated acyl chloride is then deprotonated to give the final product, 2-pyridinecarbonyl chloride.

Stage 2: Nucleophilic Acyl Substitution

The second stage involves the reaction of the generated 2-pyridinecarbonyl chloride with 2-nitroaniline. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of 2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This attack leads to the formation of a transient tetrahedral intermediate. The intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride that is formed.

Proposed Mechanism for the Amidation Step:

Nucleophilic Attack: The nitrogen atom of 2-nitroaniline attacks the carbonyl carbon of 2-pyridinecarbonyl chloride. This breaks the C=O π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is short-lived. The lone pair on the oxygen atom reforms the C=O π bond, and in the process, the chloride ion is ejected as the leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as excess amine or an added base like pyridine), to yield the final product, N-(2-nitrophenyl)-2-pyridinecarboxamide.

The presence of the nitro group in the ortho position of the aniline ring can influence the nucleophilicity of the amino group. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the benzene (B151609) ring and, consequently, on the amino nitrogen. This makes 2-nitroaniline a weaker nucleophile compared to aniline itself. As a result, the reaction conditions, such as temperature and reaction time, may need to be adjusted to achieve a good yield.

In some synthetic protocols, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) might be employed. DMAP can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic 2-nitroaniline.

The table below summarizes typical conditions found in the literature for the synthesis of analogous N-aryl picolinamides, which provides context for the synthesis of the title compound.

| Carboxylic Acid | Amine | Activating Agent | Base | Solvent | Temperature | Yield (%) |

| Picolinic acid | N-methylaniline | Thionyl chloride | Triethylamine | Dichloromethane | Room Temp | 35 |

| Pyridine-2,6-dicarboxylic acid | N-methylaniline | Thionyl chloride | Triethylamine | Dichloromethane | Room Temp | 86 |

| Pyrazinecarboxylic acid | o-Nitroaniline | Thionyl chloride | Pyridine | Acetone | Room Temp | Not specified |

| Picolinic acid | p-Anisidine | Orthoboric acid | - | Microwave | Not specified | 70 |

This table is for illustrative purposes and shows data for analogous reactions. The specific conditions for the synthesis of N-(2-nitrophenyl)-2-pyridinecarboxamide may vary.

Advanced Structural Elucidation and Supramolecular Architecture of N 2 Nitrophenyl 2 Pyridinecarboxamide

Spectroscopic Characterization Techniques for Molecular Structure

Application of Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of the hydrogen and carbon atoms in N-(2-nitrophenyl)-2-pyridinecarboxamide, respectively. This would allow for the assignment of each unique proton and carbon, and through coupling constants, the connectivity of the molecular framework could be confirmed. However, specific chemical shift data (δ in ppm) and coupling constants (J in Hz) for this compound have not been reported in the available literature.

Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For N-(2-nitrophenyl)-2-pyridinecarboxamide, these techniques would be expected to show characteristic absorption bands for the amide C=O stretching, N-H stretching and bending, C-N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. While general frequency ranges for these functional groups are known, the specific vibrational frequencies for this molecule are not documented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern upon ionization. The mass spectrum of N-(2-nitrophenyl)-2-pyridinecarboxamide would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the amide bond and other characteristic fragmentations of the pyridine (B92270) and nitrophenyl rings. This specific experimental data is not available.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles.

Crystal Structure Determination of N-(2-Nitrophenyl)-2-pyridinecarboxamide and its Metal Complexes

The single-crystal X-ray diffraction analysis of N-(2-nitrophenyl)-2-pyridinecarboxamide would reveal its crystal system, space group, and unit cell dimensions. Furthermore, the study of its metal complexes would provide insight into its coordination chemistry and the geometry of the resulting coordination compounds. No published crystal structures for either the free ligand or its metal complexes could be identified.

Conformational Analysis and Molecular Geometry within Crystalline Lattices

From a determined crystal structure, a detailed conformational analysis could be performed. This would involve examining the dihedral angles between the pyridine and nitrophenyl rings, as well as the conformation of the amide linkage. Such an analysis would shed light on the preferred spatial arrangement of the molecule in the solid state, influenced by intramolecular and intermolecular interactions such as hydrogen bonding and π-stacking. In the absence of crystallographic data, this analysis remains speculative.

Intermolecular Interactions and Supramolecular Features

The solid-state packing of N-(2-nitrophenyl)-2-pyridinecarboxamide is dictated by a network of non-covalent interactions. These interactions, including hydrogen bonds and π-stacking, define the three-dimensional arrangement of the molecules in the crystal lattice.

| Donor-Acceptor | Interaction Type | Ring Motif |

| C-H···O | Hydrogen Bond | R(2)2(14) |

| C-H···O | Hydrogen Bond | R(4)4(24) |

This data is based on the analysis of the closely related compound 2-chloro-N-(2-nitrophenyl)nicotinamide. nih.gov

Beyond the primary hydrogen bonding network, π-stacking interactions are expected to play a significant role in the crystal packing of N-(2-nitrophenyl)-2-pyridinecarboxamide. The aromatic pyridine and nitrophenyl rings are capable of engaging in π-π interactions, which would contribute to the stabilization of the crystal lattice. These interactions typically involve the parallel stacking of the aromatic rings, optimizing the overlap of their π-orbitals. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the nature of these stacking interactions, potentially leading to favorable electrostatic interactions with the electron-rich pyridine ring of an adjacent molecule.

Theoretical and Computational Chemistry Investigations of N 2 Nitrophenyl 2 Pyridinecarboxamide

Quantum Mechanical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Pyridinecarboxamide, N-(2-nitrophenyl)-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its most stable conformation.

Key molecular properties derived from these calculations would include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Thermodynamic Properties: Calculation of parameters such as enthalpy, entropy, and Gibbs free energy.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors that help in predicting the chemical behavior of the molecule. These are derived from the energies of the frontier molecular orbitals.

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier orbitals is crucial for understanding chemical reactivity and electronic transitions.

HOMO: This orbital acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

For 2-Pyridinecarboxamide, N-(2-nitrophenyl)-, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) and phenyl rings, while the LUMO is likely concentrated on the electron-withdrawing nitro group (-NO₂). The energy gap would provide insights into the molecule's charge transfer possibilities and its potential as a reactive species.

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Sites and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets. In a hypothetical docking study of 2-Pyridinecarboxamide, N-(2-nitrophenyl)-, the molecule would be docked into the active site of a target protein.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein and the ligand. The ligand's geometry would be optimized using methods like DFT.

Defining the Binding Site: Identifying the active site or pocket on the protein where the ligand is expected to bind.

Docking Algorithm: Using a scoring function to systematically explore various conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose.

The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The binding energy (often in kcal/mol) indicates the stability of the ligand-receptor complex.

Elucidation of Ligand Conformations at Binding Interfaces

Once the best binding pose is identified, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. This reveals the specific forces that stabilize the complex. For 2-Pyridinecarboxamide, N-(2-nitrophenyl)-, these interactions would likely include:

Hydrogen Bonds: The amide group (N-H and C=O) and the nitro group (O-N-O) can act as hydrogen bond donors and acceptors, forming interactions with polar residues in the binding site.

Pi-Pi Stacking: The aromatic pyridine and nitrophenyl rings can engage in stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).

Understanding these specific interactions is crucial for structure-based drug design, allowing for modifications to the ligand to enhance its binding affinity and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

A QSAR model for a series of compounds related to 2-Pyridinecarboxamide, N-(2-nitrophenyl)- would be developed through the following steps:

Data Set Collection: Assembling a group of structurally similar molecules with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Quantum chemical descriptors (like HOMO/LUMO energies), steric parameters.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a model that correlates a subset of these descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The model would also highlight which structural features are most important for the desired biological activity.

Development of Predictive Models for N-(2-Nitrophenyl)-2-pyridinecarboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a cornerstone in modern medicinal chemistry for developing predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. For derivatives of N-(2-Nitrophenyl)-2-pyridinecarboxamide, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.govnih.gov These models are instrumental in forecasting the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

The development of a robust QSAR model begins with the careful curation of a dataset of diverse N-(2-Nitrophenyl)-2-pyridinecarboxamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values). The three-dimensional structures of these molecules are then aligned based on a common scaffold.

CoMFA calculates steric and electrostatic fields around the aligned molecules, generating a model that highlights regions where modifications would likely enhance or diminish activity. For a hypothetical series of N-(2-Nitrophenyl)-2-pyridinecarboxamide derivatives, a CoMFA model might yield statistical parameters such as those presented below.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.606 | Indicates good internal predictive ability of the model. nih.gov |

| r² (Non-cross-validated r²) | 0.982 | Represents the correlation between predicted and experimental activities for the training set. nih.gov |

| Standard Error of Estimate (SEE) | 0.058 | Measures the goodness of fit of the model. nih.gov |

| F-statistic | 280.255 | Indicates the statistical significance of the model. nih.gov |

| Optimal Number of Components | 4 | The number of principal components that yields the highest q². nih.gov |

CoMSIA , in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This provides a more comprehensive understanding of the ligand-receptor interactions. A CoMSIA model for the same series of compounds could produce the statistical outcomes shown in the following table.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.799 | Suggests strong internal predictive power. nih.gov |

| r² (Non-cross-validated r²) | 0.982 | Shows excellent correlation for the training set data. nih.gov |

| Standard Error of Prediction (SEP) | 0.215 | Indicates the predictive accuracy for an external test set. |

| Field Contributions | Steric: 15%, Electrostatic: 35%, Hydrophobic: 25%, H-Bond Donor: 15%, H-Bond Acceptor: 10% | Relative importance of different molecular fields in determining biological activity. |

These predictive models, once validated, can guide the synthesis of new derivatives with potentially enhanced efficacy by suggesting specific structural modifications. nih.gov

Identification of Key Molecular Descriptors Influencing Chemical and Biological Activities

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. researchgate.net Identifying which descriptors have the most significant impact on the chemical and biological activities of N-(2-Nitrophenyl)-2-pyridinecarboxamide derivatives is crucial for understanding their mechanism of action.

For pyridinecarboxamide and related amide derivatives, several classes of descriptors have been shown to be important. mdpi.comnih.gov

Electronic Descriptors: These quantify the electronic aspects of the molecule. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. nih.govresearchgate.net Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: The distribution of charges on individual atoms can reveal sites susceptible to electrostatic interactions.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): A good predictor of passive molecular transport through membranes.

Balaban Index (J): A topological index that encodes information about the branching and shape of the molecule. researchgate.net

Hydrophobicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a critical descriptor for predicting how a compound will distribute between aqueous and lipid environments in the body.

The relative importance of these descriptors can be quantified through QSAR studies. For a hypothetical series of N-(2-Nitrophenyl)-2-pyridinecarboxamide derivatives, a multiple linear regression (MLR) model might reveal the following relationship:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR) + ...

The coefficients (β) indicate the direction and magnitude of the effect of each descriptor on the biological activity.

| Molecular Descriptor | Typical Contribution | Influence on Activity |

|---|---|---|

| LogP | Positive | Optimal hydrophobicity is often required for membrane permeation and reaching the target site. |

| LUMO Energy | Negative | A lower LUMO energy, influenced by the nitro group, can enhance interactions with electron-rich biological targets. nih.gov |

| Dipole Moment | Variable | Can positively or negatively impact activity depending on the polarity of the binding site. |

| Molar Refractivity | Positive | Suggests that bulkier substituents in certain positions may be favorable, possibly due to increased van der Waals interactions. |

| TPSA | Negative | Higher TPSA can sometimes hinder cell membrane permeability, reducing bioavailability. |

Computational Assessment of Ligand Donor Ability and Reactivity

The ligand's donor ability is largely determined by the availability of lone pairs of electrons on its nitrogen and oxygen atoms. The pyridine nitrogen, the amide oxygen, and the amide nitrogen can all potentially coordinate with metal ions or participate in hydrogen bonding with a biological target. The presence of the electron-withdrawing 2-nitro group on the phenyl ring significantly modulates the electron density across the molecule. researchgate.net This inductive and resonance effect reduces the electron-donating capacity of the amide nitrogen.

DFT calculations can be used to compute several parameters that quantify reactivity:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are indicative of lone pair availability for coordination or hydrogen bonding. For N-(2-Nitrophenyl)-2-pyridinecarboxamide, the most negative regions are expected around the pyridine nitrogen, the carbonyl oxygen, and the oxygen atoms of the nitro group.

Frontier Molecular Orbitals (HOMO/LUMO): The spatial distribution of the HOMO indicates the regions from which electrons are most likely to be donated (nucleophilic sites). The LUMO distribution shows where electrons are likely to be accepted (electrophilic sites).

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of reactivity.

| Reactivity Descriptor | Formula | Interpretation for N-(2-Nitrophenyl)-2-pyridinecarboxamide |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. The nitro group is expected to contribute to a higher electrophilicity index. mdpi.com |

Furthermore, DFT can be used to model the geometry and energetics of coordination complexes. By calculating the binding energy of N-(2-Nitrophenyl)-2-pyridinecarboxamide with various metal ions, its preferred coordination modes (e.g., monodentate via the pyridine nitrogen or bidentate chelation involving the amide oxygen) and the stability of the resulting complexes can be predicted. mdpi.com The rotational barrier between the pyridinecarboxamide and the nitrophenyl moieties, influenced by potential steric hindrance and intramolecular interactions, can also be determined, providing insight into the molecule's conformational flexibility. nih.gov

Coordination Chemistry of N 2 Nitrophenyl 2 Pyridinecarboxamide

Ligand Properties and Coordination Behavior of N-(2-Nitrophenyl)-2-pyridinecarboxamide

N-(2-Nitrophenyl)-2-pyridinecarboxamide possesses multiple potential donor atoms for coordination to a metal center. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the atoms of the amide (-C(O)NH-) bridge. researchgate.net The amide group itself is a classic ambidentate ligand, offering two potential binding sites: the carbonyl oxygen and the amide nitrogen. researchgate.net

The ligand can coordinate to a metal ion in several ways:

Neutral Bidentate (N,O) Coordination: The most common mode for neutral picolinamide (B142947) ligands involves chelation through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. tandfonline.com

Anionic Bidentate (N,N) Coordination: Upon deprotonation of the amide proton, the ligand can coordinate as an anion through the pyridine nitrogen and the amide nitrogen. researchgate.net This mode of coordination is often favored by metal ions in higher oxidation states or in the presence of a base. The deprotonated amido-N is a strong σ-donor, which can stabilize higher oxidation states of metal ions. researchgate.net

Bridging Ligand: The ligand could potentially bridge two metal centers, although this is less common for simple picolinamides.

The specific coordination mode adopted depends on several factors, including the metal ion, its oxidation state, the pH of the reaction medium, and the presence of competing ligands.

The presence of a 2-nitrophenyl group attached to the amide nitrogen has a profound electronic effect on the ligand. The nitro group (-NO2) is a potent electron-withdrawing group, which reduces the electron density across the entire ligand molecule through both inductive and resonance effects. mdpi.com

This electronic perturbation influences the ligand's coordination properties in two key ways:

Reduced Donor Strength: The electron-withdrawing nature of the nitrophenyl substituent decreases the basicity (and thus the donor strength) of both the pyridine nitrogen and the amide nitrogen. This makes the ligand a weaker Lewis base compared to unsubstituted picolinamide or derivatives with electron-donating groups. nih.gov

Ligand Field Strength: As a consequence of the reduced donor strength, N-(2-nitrophenyl)-2-pyridinecarboxamide is expected to be a weaker field ligand. The ligand field strength directly impacts the magnitude of the d-orbital splitting (Δo or 10Dq) in the resulting metal complexes. A weaker ligand field will result in a smaller d-orbital splitting, which affects the electronic spectra, magnetic properties, and stability of the complexes. For instance, the N-bonded nitro group itself is generally considered a strong field ligand; however, when attached to the phenyl ring of the picolinamide, its effect is to weaken the donor capacity of the primary coordination sites. cdnsciencepub.comresearchgate.net

This reduced electron density may also influence the preference for O- vs. N-coordination from the amide group and affect the acidity of the amide proton, potentially making it easier to deprotonate.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-nitrophenyl)-2-pyridinecarboxamide can be achieved through standard coordination chemistry routes.

Palladium(II) and Platinum(II) Complexes: Complexes of Pd(II) and Pt(II) are typically synthesized by reacting the ligand with a suitable metal precursor, such as K2[PdCl4], [PdCl2(PPh3)2], K2[PtCl4], or cis-[PtCl2(DMSO)2], in a polar solvent like ethanol, methanol (B129727), or DMF. nih.govnih.govnih.gov The reaction often proceeds at room temperature or with gentle heating to afford square planar complexes.

Vanadium(IV) Complexes: Oxovanadium(IV) (vanadyl, VO²⁺) complexes are commonly prepared using precursors like vanadyl sulfate (B86663) (VOSO4·nH2O) or vanadyl acetylacetonate (B107027) ([VO(acac)2]). utexas.edu The synthesis is typically carried out in a solvent such as methanol or water. The resulting complexes are often five-coordinate square pyramidal or six-coordinate distorted octahedral structures. dtic.milacs.org

The stoichiometry of the reactants and the reaction conditions can be adjusted to isolate complexes with different ligand-to-metal ratios, such as [MLCl2] or [ML2].

The stereochemical flexibility of the picolinamide backbone, combined with the electronic nature of the metal ion, gives rise to a variety of structural possibilities.

Pd(II) and Pt(II) Adducts: As d⁸ metal ions, Pd(II) and Pt(II) almost invariably adopt a four-coordinate square planar geometry. When N-(2-nitrophenyl)-2-pyridinecarboxamide acts as a bidentate ligand (L), it can form complexes of the type cis-[M(L)2] or cis-[M(L)X2], where X is a monodentate anion like chloride. The cis configuration is enforced by the bite angle of the chelating ligand. Single-crystal X-ray diffraction studies on analogous Pd(II) and Pt(II) complexes with substituted picolinamides have confirmed this geometric preference. nih.govnih.govresearchgate.net

V(IV) Adducts: Vanadium(IV) in the form of the vanadyl ion (VO²⁺) typically forms five-coordinate square pyramidal complexes, with the oxo group occupying the apical position. The ligand's donor atoms form the basal plane. Six-coordinate, distorted octahedral structures can also be formed by the addition of another ligand (such as a solvent molecule) in the position trans to the oxo group. acs.orgrug.nl

The table below summarizes the expected structural features for these metal adducts.

| Metal Ion | Typical d-electron count | Common Coordination Geometry | Expected Complex Types |

| Pd(II) | d⁸ | Square Planar | [Pd(L)Cl₂], [Pd(L)₂] |

| Pt(II) | d⁸ | Square Planar | [Pt(L)Cl₂], [Pt(L)₂] |

| V(IV)O²⁺ | d¹ | Square Pyramidal, Distorted Octahedral | [VO(L)₂], [VO(L)X₂] |

A combination of spectroscopic and electrochemical techniques is essential for the unambiguous characterization of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. The key vibrational bands of interest are the amide and pyridine modes. odinity.com Upon N,O-coordination, a significant negative shift (decrease in wavenumber) of the amide I band (primarily ν(C=O) stretch), typically found around 1680-1630 cm⁻¹, is observed. spectroscopyonline.comyoutube.com Concurrently, changes in the pyridine ring breathing modes indicate coordination through the ring nitrogen. If coordination occurs via the deprotonated amide nitrogen, the ν(N-H) band (around 3300 cm⁻¹) disappears. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information on the coordination geometry and electronic structure of the metal center. For Pd(II) and Pt(II) square planar complexes, d-d transitions are typically observed in the visible region, although they may be of low intensity. More intense ligand-to-metal charge transfer (LMCT) bands are also common. odinity.com Vanadium(IV) complexes are known for their characteristic d-d electronic transitions, which are sensitive to the coordination environment. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the diamagnetic Pd(II) and Pt(II) complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. nih.gov Upon complexation, the resonances for the protons on the pyridine and nitrophenyl rings will shift compared to the free ligand, providing evidence of the metal-ligand interaction in solution.

Electrochemistry: Techniques like cyclic voltammetry can be used to probe the redox properties of the metal complexes. The electron-withdrawing nitro substituent is expected to make the metal center more susceptible to reduction. The potentials for redox couples such as Pd(II)/Pd(0) or V(IV)/V(V) can be determined and compared to related complexes to understand the electronic influence of the ligand.

The table below summarizes the key characterization techniques and the information they provide.

| Technique | Metal Ion | Information Obtained |

| IR Spectroscopy | All | Identifies coordination mode (N,O vs. N,N), confirms ligand binding. |

| UV-Vis Spectroscopy | All | Information on d-d transitions, charge transfer bands, and coordination geometry. |

| EPR Spectroscopy | V(IV) | Confirms d¹ configuration, provides details on the coordination environment from g and A values. |

| NMR Spectroscopy | Pd(II), Pt(II) | Confirms ligand coordination in solution, provides structural information for diamagnetic complexes. |

| Cyclic Voltammetry | All | Determines redox potentials of the metal center, assesses electronic effects of the ligand. |

Catalytic Applications of N-(2-Nitrophenyl)-2-pyridinecarboxamide Metal Complexes

Evaluation of Catalytic Activity in Organic Transformations

There is currently no available research in the public domain that evaluates the catalytic activity of metal complexes derived from N-(2-nitrophenyl)-2-pyridinecarboxamide in specific organic transformations. While the broader class of pyridinecarboxamide ligands has been explored in catalysis, studies focusing on the N-(2-nitrophenyl) derivative are absent from the searched scientific literature. Therefore, no data on reaction yields, substrate scope, or comparisons of catalytic efficiency can be presented.

Investigation of Reaction Mechanisms in Catalytic Systems

Consistent with the absence of studies on its catalytic activity, there are no published investigations into the reaction mechanisms of catalytic systems involving metal complexes of N-(2-nitrophenyl)-2-pyridinecarboxamide. Mechanistic studies, which often involve techniques such as kinetics, spectroscopy, and computational modeling to identify catalytic intermediates and elucidate reaction pathways, have not been reported for this specific class of complexes.

Biomolecular Interaction Studies and Mechanistic Investigations of N 2 Nitrophenyl 2 Pyridinecarboxamide

Interactions with Nucleic Acids

There is no available research detailing the interactions between 2-Pyridinecarboxamide, N-(2-nitrophenyl)- and nucleic acids.

Investigation of DNA Binding Modes (e.g., Intercalative, Groove Binding)

No studies have been published that investigate the specific mode of binding (such as intercalation or groove binding) between 2-Pyridinecarboxamide, N-(2-nitrophenyl)- and DNA.

Spectroscopic Probes for DNA Interaction Analysis (e.g., UV-Vis, Fluorescence, CD)

A search for spectroscopic analyses, including UV-Vis, fluorescence, or circular dichroism studies, to probe the interaction of this compound with DNA did not yield any relevant results.

Viscometric Studies of Ligand-DNA Binding

There are no viscometric studies available in the scientific literature that examine the effect of 2-Pyridinecarboxamide, N-(2-nitrophenyl)- on DNA viscosity, which would provide insights into its binding mechanism.

Determination of Association and Binding Constants with DNA

No data has been published regarding the association or binding constants for the interaction of 2-Pyridinecarboxamide, N-(2-nitrophenyl)- with DNA.

Interactions with Proteins and Enzymes

No specific research has been found that characterizes the interactions of 2-Pyridinecarboxamide, N-(2-nitrophenyl)- with proteins or enzymes.

Characterization of Ligand-Protein Binding Mechanisms (e.g., with Serum Albumins)

There are no available studies characterizing the binding mechanisms between 2-Pyridinecarboxamide, N-(2-nitrophenyl)- and proteins, including common plasma proteins like serum albumins.

Fluorescence Quenching Experiments for Protein Binding Assessment

Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins. nih.gov This process involves a decrease in the quantum yield of fluorescence from a protein's intrinsic fluorophores, typically tryptophan residues, upon interaction with a ligand (the quencher). Such changes in fluorescence can provide valuable information about the binding affinity, binding mechanism, and conformational changes in the protein upon ligand association. semanticscholar.org

For N-(2-nitrophenyl)-2-pyridinecarboxamide, its interaction with proteins can be assessed by monitoring the quenching of tryptophan fluorescence. The assay relies on changes in the local environment of tryptophan residues when the compound binds to the protein. nih.gov The quenching can result from direct interaction near the binding site or from conformational changes induced by the binding event. researchgate.net By titrating a protein solution with increasing concentrations of N-(2-nitrophenyl)-2-pyridinecarboxamide and measuring the corresponding decrease in fluorescence intensity, a binding curve can be generated. From this data, key binding parameters such as the dissociation constant (Kd) can be calculated, offering a quantitative measure of the binding affinity.

It is crucial to account for the inner filter effect, where the compound itself absorbs light at the excitation or emission wavelengths of tryptophan, which can lead to an apparent quenching even without direct binding. nih.gov Control experiments using a non-binding fluorophore like N-Acetyl-L-tryptophanamide (NATA) are necessary to correct for this phenomenon and ensure the accuracy of the binding data. nih.gov

Enzyme Inhibition Studies and Mechanism of Action (e.g., Urease Inhibition)

The potential of N-(2-nitrophenyl)-2-pyridinecarboxamide as an enzyme inhibitor is a significant area of research. Urease, a nickel-dependent metalloenzyme, is a common target for inhibition studies due to its role in pathologies associated with bacteria like Helicobacter pylori. nih.govresearchgate.net Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition can be a therapeutic strategy.

Inhibitors of urease can be broadly classified into two categories: active-site directed and mechanism-based. researchgate.net The inhibitory mechanism of compounds related to N-(2-nitrophenyl)-2-pyridinecarboxamide often involves interaction with the nickel ions in the enzyme's active site. nih.gov For instance, pyridine (B92270) carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. semanticscholar.org Kinetic studies can elucidate the mode of inhibition, such as competitive, non-competitive, or mixed-type inhibition. Molecular docking studies further help in visualizing the binding mode of the inhibitor within the active site of the enzyme, revealing key interactions with amino acid residues and the nickel ions. semanticscholar.org

A study on pyridine carboxamide derivatives synthesized via condensation reaction showed significant urease inhibitory action. semanticscholar.org For example, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide demonstrated potent activity with IC50 values of 1.07 µM and 2.18 µM, respectively. semanticscholar.org These findings suggest that the pyridine carboxamide scaffold, central to N-(2-nitrophenyl)-2-pyridinecarboxamide, is a promising framework for designing effective urease inhibitors.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Effects of Substituent Modifications on Biological Activity Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov For pyridine derivatives, the type, position, and electronic nature of substituents on the pyridine and phenyl rings can dramatically alter their biological profiles. nih.gov

In the context of N-(2-nitrophenyl)-2-pyridinecarboxamide, modifications can be made to both the pyridine ring and the N-(2-nitrophenyl) moiety. For example, studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring significantly impact their inhibitory activity against biological targets. mdpi.com Similarly, for N-benzoyl,N-aryl substituted thioureas, substitutions on the phenyl ring were found to influence urease inhibitory activity. nih.gov For instance, the presence of a fluorine atom on the phenyl groups of symmetrical bis-thiourea derivatives led to high inhibition. nih.gov

The introduction of different substituents can affect the molecule's electronic properties, lipophilicity, and steric hindrance, all of which play a role in its interaction with a biological target. A systematic exploration of these modifications helps in optimizing the lead compound to enhance its potency and selectivity.

Identification of Key Pharmacophoric Features for Targeted Biological Responses

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of N-(2-nitrophenyl)-2-pyridinecarboxamide and its analogues is crucial for designing new molecules with targeted biological responses.

Based on studies of related structures, several features can be considered essential. For urease inhibitors, the ability to chelate the nickel ions in the active site is a critical pharmacophoric feature. researchgate.net The pyridine nitrogen and the amide group of the pyridinecarboxamide scaffold can act as key hydrogen bond donors and acceptors, facilitating interaction with the enzyme's active site residues.

For example, in a series of thieno-pyrimidine derivatives, a 3D-QSAR study identified the steric and electrostatic fields, as well as hydrophobic and hydrogen bonding characteristics, as crucial for their inhibitory activity. mdpi.com The urea group in one of the most active compounds was found to be essential for its biological activity. mdpi.com For N-(2-nitrophenyl)-2-pyridinecarboxamide, the pyridine ring, the carboxamide linker, and the substituted nitrophenyl ring constitute the core pharmacophore. The relative orientation of these groups and the electronic nature of the nitro substituent are likely key determinants of its biological activity.

Biomimetic Chemistry and Modeling of Biological Systems

Design of Model Systems for Metal-Protein Interactions

Understanding the intricate interactions between metal ions and proteins is vital, as these interactions are fundamental to numerous biological processes. nih.gov Designing small molecule model systems that mimic the coordination environment of metal ions in metalloproteins provides a valuable tool for studying these interactions. elsevierpure.com N-(2-nitrophenyl)-2-pyridinecarboxamide, with its potential metal-coordinating atoms (pyridine nitrogen, amide oxygen, and potentially the nitro group oxygens), can serve as a ligand in the design of such biomimetic models.

Exploration of N-(2-Nitrophenyl)-2-pyridinecarboxamide as a Biomimetic Ligand

N-(2-Nitrophenyl)-2-pyridinecarboxamide is a molecule of significant interest in the field of bioinorganic chemistry due to its potential to function as a biomimetic ligand. Its structural and electronic properties allow it to mimic the coordination environment of active sites in metalloproteins and enzymes, thereby providing a valuable tool for studying biological processes and developing novel therapeutic agents. This exploration focuses on the characteristics that underpin its role as a biomimetic ligand, drawing parallels with the coordination chemistry of structurally related compounds.

The fundamental principle behind the biomimetic potential of N-(2-nitrophenyl)-2-pyridinecarboxamide lies in its capacity to act as a chelating agent for transition metal ions. libretexts.org The structure incorporates key functional groups that can donate electron pairs to a metal center, namely the nitrogen atom of the pyridine ring and the oxygen atom of the amide group. This bidentate chelation forms a stable five-membered ring with the metal ion, a common motif in biological systems. researchgate.net

The coordination of pyridinecarboxamide-based ligands to metal ions has been well-documented. researchgate.netresearchgate.net These ligands typically coordinate in a bidentate fashion through the pyridyl nitrogen and the amide oxygen. researchgate.net The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the presence of other ligands. researchgate.netjscimedcentral.com This versatility in coordination allows for the mimicking of diverse metal centers found in biological macromolecules.

The presence of the 2-nitrophenyl substituent on the amide nitrogen is a critical feature that modulates the electronic properties and steric profile of the ligand. The nitro group is a strong electron-withdrawing group, which influences the electron density on the amide nitrogen and, consequently, the coordination strength of the amide oxygen. This electronic tuning can be crucial for mimicking the subtle electronic environments of active sites in enzymes.

To illustrate the potential coordination of N-(2-nitrophenyl)-2-pyridinecarboxamide, a representative table of expected coordination parameters with a divalent metal ion (M²⁺) is presented below. These values are based on typical bond lengths and angles observed in crystal structures of related pyridinecarboxamide metal complexes.

| Parameter | Expected Value | Significance in Biomimicry |

|---|---|---|

| Coordination Mode | Bidentate (Npyridine, Oamide) | Mimics the chelation of amino acid residues (e.g., histidine, aspartate) to metal centers in proteins. |

| M-Npyridine Bond Length (Å) | ~2.0 - 2.2 | Crucial for replicating the geometry and stability of the metal's primary coordination sphere. |

| M-Oamide Bond Length (Å) | ~2.0 - 2.1 | Influences the Lewis acidity of the metal center, which is often key to catalytic activity. |

| Npyridine-M-Oamide Bite Angle (°) | ~75 - 85 | The constrained geometry of the chelate ring can mimic the entatic state of metalloenzymes. |

The mechanistic investigation of N-(2-nitrophenyl)-2-pyridinecarboxamide as a biomimetic ligand involves studying its interaction with biologically relevant metal ions such as zinc(II), copper(II), and iron(II). These studies often employ spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography to elucidate the structure of the resulting metal complexes. scirp.orgnih.gov The stability of these complexes and their reactivity can then be compared to those of the native biological systems they are designed to mimic.

Advanced Analytical and Sensing Applications of N 2 Nitrophenyl 2 Pyridinecarboxamide

Development of Chemical Sensors and Ionophores

The ability of N-(2-nitrophenyl)-2-pyridinecarboxamide and its derivatives to act as ionophores—specialized molecules that selectively bind and transport ions—is the foundation of their use in chemical sensors. These sensors translate the chemical interaction of ion recognition into a measurable signal.

The selective binding of metal ions by N-(2-nitrophenyl)-2-pyridinecarboxamide is governed by several key structural features that work in concert to create a specific coordination environment.

Chelation Effect: The primary mechanism for ion binding is chelation involving the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the amide group. This arrangement allows the ligand to form a stable five-membered ring with a coordinated metal ion, a highly favorable conformation in coordination chemistry. rsc.org This bidentate coordination is a common and effective motif for binding various metal ions, including lanthanides. rsc.org

Role of the Amide Group: The amide linkage is crucial not only for providing the carbonyl oxygen donor but also for its ability to engage in hydrogen bonding. mdpi.com The interaction between the ionophore and the target ion can be studied by observing changes in the chemical shift of the amide protons, indicating a strong binding event. mdpi.com

Influence of the N-(2-nitrophenyl) Substituent: The 2-nitrophenyl group significantly influences the electronic properties and steric environment of the coordination pocket. The nitro group (-NO2) is a strong electron-withdrawing group, which can modulate the electron density on the amide and pyridine moieties. This electronic tuning can enhance the hydrogen-bonding donor capability of the ligand and alter its binding affinity and selectivity for specific ions. rsc.org Furthermore, the bulky nature of the substituted phenyl ring can impose steric constraints that favor the binding of ions with a specific size and geometry.

The combination of these factors—a pre-organized binding site from the pyridine-amide core, tunable electronic properties from the nitrophenyl ring, and specific steric hindrance—allows for the rational design of derivatives that can selectively recognize target ions from a complex mixture.

Potentiometric membrane sensors, particularly ion-selective electrodes (ISEs), are devices that measure the activity of a specific ion in a solution. The core component of these sensors is a membrane, typically made of polyvinyl chloride (PVC), which is doped with the ionophore.

The general composition of such a sensor membrane includes:

A polymeric matrix (e.g., PVC) to provide mechanical stability.

A plasticizer to ensure the mobility of components within the membrane.

The ionophore, such as a derivative of N-(2-nitrophenyl)-2-pyridinecarboxamide, which is responsible for selectively binding the target ion.

Often, an ionic additive is included to improve the electrode's performance and reduce membrane resistance.

In operation, the ionophore selectively extracts the target ion from the sample solution into the membrane phase. This selective partitioning of ions across the membrane-solution interface generates an electrical potential difference. Under zero-current conditions, this potential is measured against a reference electrode, and its magnitude is logarithmically proportional to the concentration of the target ion in the sample. While specific ISEs based on N-(2-nitrophenyl)-2-pyridinecarboxamide are not extensively documented in broad literature, the principles are well-established with structurally similar ionophores like calix abechem.compyrrole and nicotinamide-based compounds, which have been successfully used to create highly selective potentiometric sensors. mdpi.comnih.gov

A critical performance metric for an ion-selective electrode is its selectivity—the ability to respond to the primary target ion while ignoring other interfering ions present in the sample. This is quantified by the selectivity coefficient (Kij), where a smaller value indicates better selectivity for the primary ion (i) over the interfering ion (j).

While specific selectivity data for N-(2-nitrophenyl)-2-pyridinecarboxamide towards Holmium (Ho(III)) and Lutetium (Lu(III)) are not prominently available, studies on similar picolinamide (B142947) ligands demonstrate coordination with a range of lanthanide ions. rsc.org The selectivity of such systems depends on the match between the ion's radius and the size of the coordination cavity, as well as the ion's charge density. A review of sensors developed for Lutetium highlights various ionophores, though it does not specifically name N-(2-nitrophenyl)-2-pyridinecarboxamide, it underscores the ongoing research in this area. abechem.com

To illustrate the concept, the table below shows typical selectivity data for a representative potentiometric sensor designed for a divalent metal ion, demonstrating its preference over various other cations.

| Interfering Ion (J) | Selectivity Coefficient (log KPb,Jpot) |

|---|---|

| Na+ | -3.8 |

| K+ | -3.7 |

| Mg2+ | -3.1 |

| Ca2+ | -3.0 |

| Co2+ | -2.5 |

| Ni2+ | -2.5 |

| Cu2+ | -2.4 |

| Cd2+ | -2.2 |

This table presents illustrative data for a Pb(II) selective sensor based on a solid ionophore to demonstrate the concept of selectivity coefficients. The values indicate high selectivity for Pb(II) over common interfering ions.

Integration into Functional Materials and Architectures

Beyond its role as a discrete ionophore, N-(2-nitrophenyl)-2-pyridinecarboxamide can be used as a building block, or "linker," to construct larger, highly organized structures such as coordination polymers and metal-organic frameworks (MOFs). These materials possess extended networks and often exhibit emergent properties not found in the individual components.

Coordination polymers (CPs) and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. nih.gov The N-(2-nitrophenyl)-2-pyridinecarboxamide ligand is well-suited for this purpose, as its multiple coordination sites can bridge different metal centers to form 1D, 2D, or 3D networks. For instance, the pyridine nitrogen can bind to one metal ion while the amide oxygen binds to another, leading to the formation of a polymeric chain.

The structure of the final material is influenced by the coordination geometry of the metal ion and the flexibility and binding modes of the organic ligand. researchgate.net The synthesis of a one-dimensional zig-zag coordination polymer using a related N-(4-pyridyl)isonicotinamide ligand with ZnCl2 demonstrates how such pyridine amide molecules can successfully form extended polymeric structures. The resulting CPs and MOFs are porous materials with high surface areas, making them suitable for applications in catalysis and sensing.

When integrated into MOFs or CPs, the unique electronic characteristics of the N-(2-nitrophenyl)-2-pyridinecarboxamide ligand can give rise to valuable optical and catalytic properties.

Luminescent Properties: The luminescence in MOFs can originate from the organic linker, the metal center, or charge transfer between them. researchgate.netmdpi.com The aromatic pyridine and nitrophenyl rings in the ligand are potential fluorophores. Upon coordination to a metal ion, the ligand's emission can be modulated, often leading to enhanced intensity or shifts in wavelength. This property is highly useful for developing luminescent sensors, where the presence of a target analyte can quench or enhance the material's fluorescence. nih.govresearchwithrutgers.com For example, coordination polymers based on pyridine carboxamides and lanthanide ions like Tb(III) and Eu(III) have been shown to be highly luminescent. tandfonline.com

| Material | Excitation (nm) | Emission (nm) | Color |

|---|---|---|---|

| [Tb3(L1)4(BTC)3(H2O)3] | 314 | 545 | Green |

| [Eu(L2a)3(H2O)3] | 280 | 614 | Red |

This table shows the luminescent properties of two coordination compounds based on pyridine carboxamide derivatives (L1, L2a) and lanthanide ions, demonstrating characteristic emissions. tandfonline.com

Photocatalytic Properties: MOFs are increasingly being explored as photocatalysts for environmental remediation. rsc.orgrsc.org The principle involves using light to generate electron-hole pairs within the MOF's structure, which then produce reactive oxygen species to degrade pollutants. MOFs constructed from pyridine-dicarboxylic acid and lanthanide ions have shown good photocatalytic activity for the degradation of dyes like methylene (B1212753) blue under sunlight. jmst.org Similarly, pyridine-amide-based copper iodide coordination polymers have been investigated for the photocatalytic degradation of organic dyes, with holes being the primary active species in the reaction. rsc.org The electron-withdrawing nitro group in N-(2-nitrophenyl)-2-pyridinecarboxamide could potentially enhance photocatalytic activity by promoting charge separation within the material's framework.

| Catalyst | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) |

|---|---|---|---|

| [Pr2(PDA)3·3H2O]·H2O | Methylene Blue | 130 | 91.08 |

| [Nd2(PDA)3·3H2O]·H2O | Methylene Blue | 160 | 90.45 |

This table summarizes the photocatalytic performance of two isostructural MOFs based on 2,6-Pyridinedicarboxylic acid (H2PDA), a related N-heterocyclic ligand, under sunlight. jmst.org

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Major Academic Contributions

Research on pyridinecarboxamides has established their importance as versatile scaffolds in drug discovery and supramolecular chemistry. Academic contributions have largely centered on the synthesis of various derivatives and the evaluation of their biological activities. While specific research on N-(2-nitrophenyl)-2-pyridinecarboxamide is not extensively documented, the synthesis typically involves the amidation of 2-pyridinecarboxylic acid with 2-nitroaniline (B44862).

Key academic contributions to the broader field of pyridinecarboxamides that inform our understanding of N-(2-nitrophenyl)-2-pyridinecarboxamide include:

Antimicrobial and Antiviral Activity: Numerous studies have demonstrated the potential of pyridinecarboxamide derivatives as antimicrobial and antiviral agents. This provides a strong rationale for investigating the biological activity of N-(2-nitrophenyl)-2-pyridinecarboxamide.

Anticancer Potential: The pyridinecarboxamide scaffold is a component of several compounds with demonstrated anticancer properties. Research into related compounds like N-(2-nitrophenyl) pyrazine-2-carboxamide has shown potential antimycobacterial activity, suggesting that N-(2-nitrophenyl)-2-pyridinecarboxamide could also exhibit valuable pharmacological properties. jocpr.com

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine (B92270) ring and the amide group provide excellent coordination sites for metal ions. This has led to the development of pyridinecarboxamide-based ligands for various catalytic applications and the construction of complex supramolecular architectures. nih.govresearchgate.net